Lithium, (3-bromophenyl)-
Description
"Lithium, (3-bromophenyl)-" (CAS 2592-86-1) is an organolithium compound with the molecular formula C₆H₄BrLi. Its structure consists of a lithium cation bonded to a 3-bromophenyl anion, where the bromine atom is meta-substituted on the aromatic ring (Fig. 1). The InChI key (PUDLQTGOPPTYJT-UHFFFAOYSA-N) confirms its unique stereochemistry . Organolithium compounds like this are highly reactive due to the polar Li–C bond, making them valuable in synthetic chemistry as strong bases or nucleophiles. The electron-withdrawing bromine substituent likely stabilizes the anion, moderating its reactivity compared to unsubstituted aryl lithium analogs .
Properties
CAS No. |
2592-86-1 |
|---|---|
Molecular Formula |
C6H4BrLi |
Molecular Weight |
163.0 g/mol |
IUPAC Name |
lithium;bromobenzene |
InChI |
InChI=1S/C6H4Br.Li/c7-6-4-2-1-3-5-6;/h1-2,4-5H;/q-1;+1 |
InChI Key |
PUDLQTGOPPTYJT-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=C[C-]=CC(=C1)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Halogen-Metal Exchange Reactions
One of the primary reactions involving Lithium, (3-bromophenyl)- is the halogen-metal exchange reaction. This process allows for the substitution of the bromine atom with lithium, generating an aryllithium intermediate.
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Mechanism : The reaction typically occurs under low temperatures to prevent side reactions. For example, when Lithium, (3-bromophenyl)- is treated with n-butyllithium at temperatures around -100 °C, a halogen-lithium exchange takes place, leading to the formation of 3-(lithium phenyl) compounds.
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Example : In a study involving 3-(bromophenyl)thiophen and n-butyllithium, metalation and halogen-metal exchange were observed, resulting in various carboxyphenyl derivatives upon reaction with carbon dioxide .
Nucleophilic Substitution Reactions
The bromine atom in Lithium, (3-bromophenyl)- is susceptible to nucleophilic substitution reactions.
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Reagents : Common nucleophiles include hydroxide ions, amines, or thiol groups.
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Products : For instance, when treated with sodium hydroxide in an aqueous solution, Lithium, (3-bromophenyl)- can undergo substitution to yield various substituted phenyl derivatives.
Oxidation and Reduction Reactions
Lithium, (3-bromophenyl)- can also participate in oxidation and reduction reactions.
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Oxidation : Using oxidizing agents such as potassium permanganate or chromium trioxide can convert the compound into 2-(3-bromophenyl)acetic acid.
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Reduction : The compound can be reduced to 2-(3-bromophenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Research Insights
Recent studies have demonstrated that Lithium, (3-bromophenyl)- can be effectively used in synthetic pathways for developing complex organic molecules. For example:
Comparison with Similar Compounds
Structural and Bonding Characteristics
Organolithium compounds exhibit varying degrees of ionic and covalent bonding. The effective ionic radius of Li⁺ (0.76 Å, Shannon radii) influences lattice interactions in crystalline structures . For example:
- Lithium succinate (Li₂(C₄H₄O₄)) forms a chiral framework in the R3 space group, with Li⁺ ions coordinated by carboxylate oxygen atoms .
- Lithium, (3-bromophenyl)-, in contrast, adopts a monomeric or oligomeric structure in solution, with covalent Li–C bonding dominant due to the aromatic system’s delocalized electrons .
Key Difference: Unlike carboxylate salts (e.g., lithium succinate), "Lithium, (3-bromophenyl)-" lacks oxygen-based coordination, resulting in greater solubility in nonpolar solvents and higher reactivity toward electrophiles.
Reactivity and Stability
Organolithium compounds are sensitive to air and moisture, but substituents modulate reactivity:
The bromine substituent in "Lithium, (3-bromophenyl)-" reduces electron density at the carbanion, making it less nucleophilic than lithium phenyl but more stable for short-term storage .
Comparison with Heavier Alkali Metal Analogs
Heavier alkali metal compounds (Na, K) are more reactive but less practical:
- Sodium (3-bromophenyl) compounds are more air-sensitive and prone to side reactions (e.g., ether cleavage) .
- Potassium analogs exhibit even higher basicity but require stringent anhydrous conditions .
Advantage of Lithium : The smaller ionic radius of Li⁺ (vs. Na⁺ or K⁺) allows for tighter coordination with solvents, enhancing controllability in reactions .
Preparation Methods
Substrate Design and Reaction Optimization
The synthesis typically begins with 1-bromo-3-iodobenzene, where n-butyllithium (n-BuLi) selectively displaces iodine at cryogenic temperatures (-78°C) in tetrahydrofuran (THF). This method, analogous to the three-component coupling strategy for o-bromophenyllithium, avoids competing deprotonation pathways. For example, in flow microreactor systems, rapid mixing at -70°C ensures high selectivity, with subsequent warming to -30°C enabling downstream reactivity.
Key Reaction Parameters
Mechanistic Considerations
The exchange proceeds via a single-electron transfer (SET) mechanism, where n-BuLi transfers an electron to the C–I bond, forming a radical intermediate that rapidly captures lithium. Competing metalation (deprotonation) is suppressed at low temperatures, as demonstrated in studies of 3-(p-bromophenyl)thiophen.
Directed Deprotonation Strategies
While less common, directed deprotonation offers an alternative route when halogen-lithium exchange is impractical. This method requires activating groups to enhance the acidity of the target C–H bond.
Challenges in Meta-Selective Deprotonation
Direct deprotonation of 3-bromobenzene is hindered by the bromine substituent’s weak directing effects and the substrate’s low acidity (pKa ~44). Superbases like lithium tetramethylpiperidide (LiTMP) or cooperative catalysis with iron complexes have been explored, but yields remain suboptimal compared to halogen exchange.
Experimental Observations
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Iron Catalysis : Iron(III) chloride with tetramethylethylenediamine (TMEDA) enables C(sp²)–Li bond formation at 22°C, but competing cross-coupling reduces selectivity.
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Solvent Effects : Polar aprotic solvents like THF stabilize the lithiated intermediate, though decomposition pathways persist.
Transmetallation and Cross-Coupling Approaches
Transmetallation from Grignard reagents or zinc organometallics provides indirect access to lithium (3-bromophenyl)-. These methods are advantageous for substrates sensitive to strong bases.
Iron-Mediated Transmetallation
Iron(II) chloride catalyzes the cross-coupling of 3-bromophenylmagnesium bromide with lithium alkoxides, though yields vary widely (11–77%) depending on the electrophile. For example:
Limitations :
Comparative Analysis of Methods
The table below summarizes the efficiency, scalability, and practicality of each approach:
Q & A
Q. How do conceptual frameworks guide the selection of Lithium (3-bromophenyl) research methodologies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
